2-Butylphenol
Overview
Description
2-Butylphenol, also known as 2-n-butylphenol, is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the second carbon of the benzene ring. This compound is used in various industrial applications due to its chemical properties.
Mechanism of Action
Target of Action
2-Butylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is a natural compound found in medicinal plants . It has been reported to have antifungal, antioxidant, and cancer-fighting properties . The primary targets of this compound are the reactive oxygen species (ROS) in the body . It effectively suppresses oxidation, preventing material degradation and disintegration .
Mode of Action
This compound interacts with its targets by neutralizing free radicals and reducing the production of ROS . This ability makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the oxidative stress response. By suppressing oxidation and reducing ROS production, this compound can prevent lipid peroxidation and membrane damage in root tissues and chloroplasts in leaf tissues . This leads to increased levels of antioxidant enzymes, which play a crucial role in the body’s defense mechanisms .
Pharmacokinetics
It is known that the compound is extracted from plants using ethyl acetate and confirmed through gc–ms analysis . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have fungicidal activity against Botrytis cinerea . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This suggests that this compound could be effective against cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s antioxidant effects can be more pronounced in environments with high levels of oxidative stress . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
2-Butylphenol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have antioxidant properties, effectively suppressing oxidation and preventing material degradation . This ability to neutralize free radicals and reduce reactive oxygen species production makes this compound valuable in stabilizing various compounds .
Cellular Effects
Some studies have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings have been observed. For instance, it has been reported that the inhibitory effect of 2,4-Ditert butyl phenol on agar plates generally increased with higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been suggested that 2,4-Ditert butyl phenol might be degraded by ortho-ring cleavage, a process involved in the degradation of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylphenol can be synthesized through the alkylation of phenol with butyl alcohol. This reaction typically involves the use of a catalyst such as phosphorus pentoxide. The reaction conditions include heating the mixture to a high temperature to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the Friedel-Crafts alkylation of phenol with butyl alcohol. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is carried out in the presence of a catalyst, and the conditions are optimized to maximize the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of butylquinone derivatives.
Reduction: Reduction reactions can convert this compound to butylcyclohexanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve the desired substitution
Major Products Formed
Oxidation: Butylquinone derivatives.
Reduction: Butylcyclohexanol.
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
2-Butylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment.
Industry: It is used in the production of resins, plastics, and other materials due to its stabilizing properties
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butylphenol
- 4-tert-Butylphenol
- 2,4-Di-tert-butylphenol
Comparison
2-Butylphenol is unique due to its specific butyl group positioning on the benzene ring, which influences its reactivity and applications. Compared to 2-tert-Butylphenol and 4-tert-Butylphenol, this compound has different physical and chemical properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
2-butylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCVCVHRSWLNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062898 | |
Record name | 2-Butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3180-09-4, 28805-86-9 | |
Record name | 2-Butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3180-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BUTYLPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1WS5HQ96Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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